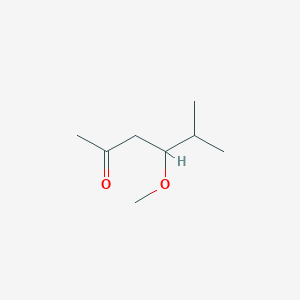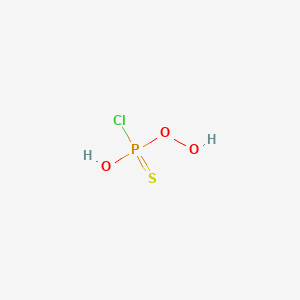
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound characterized by the presence of chlorine, hydroperoxy, hydroxy, and sulfanylidene groups attached to a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane typically involves the reaction of chlorophosphines with hydroperoxides and thiols under controlled conditions. One common method includes the interaction of chlorophosphines with Grignard reagents, followed by the addition of hydroperoxides and thiols . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phosphane compounds.
Aplicaciones Científicas De Investigación
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Chloro-diphenylphosphine
- Hydroxy-diphenylphosphine
- Sulfanylidene-diphenylphosphine
Uniqueness
The presence of both hydroperoxy and sulfanylidene groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
55938-06-2 |
|---|---|
Fórmula molecular |
ClH2O3PS |
Peso molecular |
148.51 g/mol |
Nombre IUPAC |
chloro-hydroperoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClH2O3PS/c1-5(3,6)4-2/h2H,(H,3,6) |
Clave InChI |
WJFWOFYTHZATFH-UHFFFAOYSA-N |
SMILES canónico |
OOP(=S)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


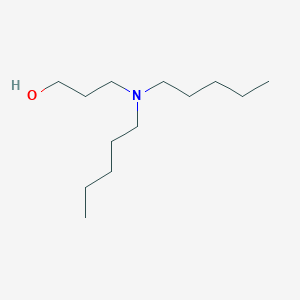
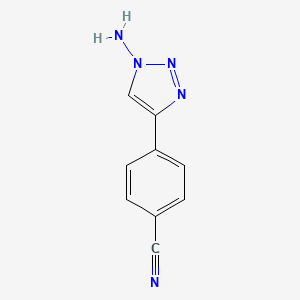
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
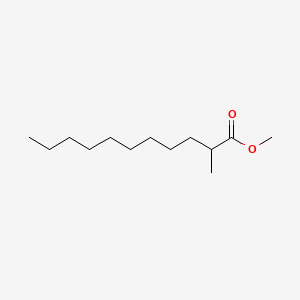
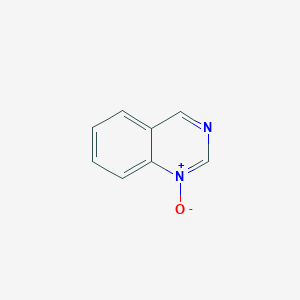

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)


![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
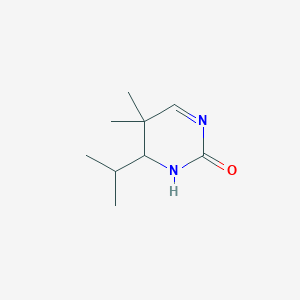
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
